molecular formula C17H21NO3S B5158588 N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide

N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5158588
M. Wt: 319.4 g/mol
InChI Key: WWOFYZRLHVKJCR-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide, also known as NS1643, is a small molecule compound that is used in scientific research to modulate ion channels. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and chronic pain.

Scientific Research Applications

Crystal Structures and Supramolecular Architecture

N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide is closely related to compounds studied for their crystal structures and supramolecular architectures. For example, the crystal structures of similar sulfonamides, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been analyzed to understand their supramolecular architecture. These structures are influenced by various interactions like C—H⋯πaryl, leading to distinct two-dimensional or three-dimensional architectures (Rodrigues et al., 2015).

Antitumor Activity and Cell Cycle Inhibition

Certain sulfonamide compounds have been evaluated for their antitumor properties. Compounds from sulfonamide-focused libraries, including those structurally related to this compound, have shown potential as cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and show antiproliferative effects in various cancer cell lines (Owa et al., 2002).

Drug-Tubulin Interactions and Thermodynamics

Sulfonamide drugs, including those structurally similar to this compound, have been found to bind to the colchicine site of tubulin. These interactions are reversible and influence tubulin's conformation and function. Isothermal titration calorimetry has been used to analyze these interactions, revealing insights into the thermodynamics of drug-tubulin binding (Banerjee et al., 2005).

Synthesis and Reactivity

The synthesis and reactivity of related sulfonamides have been extensively studied. For instance, N-chloro-N-methoxybenzenesulfonamide has been synthesized and used for chlorinating various compounds, indicating a potential application in chemical synthesis (Pu et al., 2016).

Ant

i-HIV and Antifungal ActivitySulfonamides, including those structurally similar to this compound, have been synthesized and evaluated for their anti-HIV and antifungal activities. These compounds demonstrate potential therapeutic applications in the treatment of infectious diseases (Zareef et al., 2007).

Applications in Organic Synthesis

This compound's analogs have been utilized in organic synthesis. For instance, compounds like N-(4-methoxybenzyl)-3-phenylpropylamine have been synthesized from primary amines using 2-nitrobenzenesulfonamides, showcasing the role of similar sulfonamides in synthetic chemistry (Kurosawa et al., 2003).

Oxidation Catalysis

Sulfonamide-substituted phthalocyanines, including those with structural elements similar to this compound, have been investigated for their catalytic properties, particularly in the oxidation of olefins. Such compounds have shown promise as oxidation catalysts, useful in various chemical processes (Işci et al., 2014).

Electroluminescent Devices

Zinc and cadmium complexes with sulfonamides, structurally akin to this compound, have been synthesized and used in electroluminescent devices. These complexes exhibit luminescent properties that are potentially applicable in the development of new types of display technologies (Lifintseva et al., 2018).

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-13(2)14-5-7-15(8-6-14)18-22(19,20)17-11-9-16(21-3)10-12-17/h5-13,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOFYZRLHVKJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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